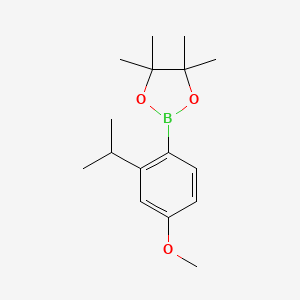
2,6-Dibromo-3-methoxybenzoic acid
Vue d'ensemble
Description
2,6-Dibromo-3-methoxybenzoic acid is a carboxylic acid compound with the molecular formula C8H6Br2O3 . It is a white or off-white crystalline powder.
Molecular Structure Analysis
The molecular weight of this compound is 309.94 . The IUPAC name is this compound and the InChI code is 1S/C8H6Br2O3/c1-13-5-3-2-4 (9)6 (7 (5)10)8 (11)12/h2-3H,1H3, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Directed Ortho-Metalation in Synthesis
Directed ortho-metalation of unprotected benzoic acids has been shown as a method for the regioselective synthesis of contiguously substituted 2-methoxybenzoic acid derivatives, demonstrating a methodology for preparing complex 2-methoxybenzoic acids that are not easily accessible by conventional means. This process is valuable for creating building blocks used in various chemical syntheses (Nguyen et al., 2006).
Crystal Structure Analysis in Herbicide Degradation
The crystal structure of dicamba monooxygenase, a Rieske nonheme oxygenase, reveals its role in the oxidative demethylation of the herbicide dicamba. This structure is crucial for understanding how soil microbes degrade dicamba and similar compounds, providing insights into microbial biodegradation pathways and potential bioremediation strategies (Dumitru et al., 2009).
Advanced Oxidation Processes for Herbicide Degradation
The mineralization of the herbicide dicamba in aqueous medium has been studied using advanced oxidation processes such as anodic oxidation, electro-Fenton, and photoelectro-Fenton. This research provides a detailed understanding of the degradation mechanisms and products, offering potential pathways for the environmental management and treatment of water contaminated with herbicides like dicamba (Brillas et al., 2003).
Synthesis and Catalysis
The synthesis of dicamba ester using heterogeneous magnesium oxide as a catalyst has been explored, with significant implications for the production and processing of this widely used herbicide. The study provides insights into the reaction mechanisms, kinetics, and the reusability of the catalyst, highlighting the potential for more efficient and environmentally friendly synthesis methods (Deshmukh & Yadav, 2017).
Genotoxicity Studies
Research on the genotoxic effects of dicamba on Phaseolus vulgaris seedlings, using the RAPD method, reveals the potential toxic risks of dicamba to certain crops. This is significant for understanding the broader ecological impacts of herbicide use in agriculture (Aydin et al., 2017).
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It’s known that organoboron compounds, which include boronic acids and their derivatives, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Organoboron compounds are known to participate in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations involve the conversion of the boron moiety into a broad range of functional groups .
Biochemical Pathways
Organoboron compounds are known to be involved in various borylation approaches, including the prominent asymmetric hydroboration reaction .
Result of Action
The transformations involving organoboron compounds can lead to the formation of a broad range of functional groups, which could potentially interact with various biological targets .
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-3-methoxybenzoic acid can be influenced by various environmental factors. Therefore, the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of oxygen or moisture .
Propriétés
IUPAC Name |
2,6-dibromo-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAQWEGHXZSDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















